4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
CAS No.:
Cat. No.: VC15688988
Molecular Formula: C27H24BrN5O5S
Molecular Weight: 610.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24BrN5O5S |
|---|---|
| Molecular Weight | 610.5 g/mol |
| IUPAC Name | [4-[(E)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
| Standard InChI | InChI=1S/C27H24BrN5O5S/c1-17(34)38-25-22(36-2)13-18(14-23(25)37-3)15-29-30-24(35)16-39-27-32-31-26(19-9-11-20(28)12-10-19)33(27)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+ |
| Standard InChI Key | HCXRQEJQCLLAIU-WKULSOCRSA-N |
| Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule’s backbone features a 1,2,4-triazole ring substituted at the 3-position with a thioacetate group, which is further functionalized with a hydrazone linker. The triazole ring is decorated with a 4-bromophenyl group at position 5 and a phenyl group at position 4, creating a sterically crowded environment. The hydrazone moiety bridges the triazole-thioacetate unit to a 2,6-dimethoxyphenyl acetate group, introducing electron-donating methoxy substituents that may influence solubility and binding interactions.
Key Functional Groups
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1,2,4-Triazole Core: Known for participating in hydrogen bonding and π-π stacking, this heterocycle enhances interactions with biological targets like enzymes .
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Bromophenyl Substituent: The electron-withdrawing bromine atom may improve lipophilicity and stabilize charge-transfer interactions.
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Hydrazone Linker: This Schiff base derivative offers conformational flexibility and chelating potential, often associated with antimicrobial activity .
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Methoxy Groups: The 2,6-dimethoxy configuration on the phenyl acetate group could modulate metabolic stability and membrane permeability .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 610.5 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Likely polar aprotic solvents |
| Stability | Hydrolysis-sensitive (ester) |
Synthesis and Characterization
Synthetic Pathways
The compound’s synthesis involves multi-step protocols, as outlined in analogous triazole-thioacetate derivatives . A representative route includes:
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Formation of Triazole-Thione Precursor: Reacting 4-phenyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in dimethylformamide (DMF) catalyzed by triethylamine yields the thioacetate intermediate .
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Hydrazide Formation: Treating the thioacetate ester with hydrazine hydrate in propan-2-ol generates the corresponding hydrazide .
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Hydrazone Coupling: Condensing the hydrazide with 2,6-dimethoxy-4-formylphenyl acetate under acidic conditions forms the final hydrazone linkage .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EtOAcCl, DMF, Et₃N, 25°C, 12h | 80% |
| 2 | NH₂NH₂·H₂O, i-PrOH, 60°C, 4h | 94% |
| 3 | AcOH, 60°C, 15h | 75% |
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 1723 cm⁻¹ (ester C=O), 1643 cm⁻¹ (amide C=O), and 1517 cm⁻¹ (C=N) confirm key functional groups .
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¹H NMR: Signals at δ 2.38 ppm (s, 3H, CH₃), 3.76 ppm (s, 3H, OCH₃), and 7.29–8.27 ppm (aromatic protons) align with expected substituents .
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HRMS: A molecular ion peak at m/z 610.5 ([M+H]⁺) validates the molecular formula.
Chemical Reactivity and Stability
Hydrolytic Sensitivity
The acetate ester group is prone to hydrolysis under alkaline conditions, generating the corresponding carboxylic acid. This reactivity necessitates careful pH control during storage and biological assays.
Nucleophilic Substitution
The bromophenyl moiety may undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling structural diversification . For example, palladium-catalyzed coupling could replace bromine with other aryl groups to modulate activity.
Table 3: Reactivity Profile
| Reaction Type | Conditions | Product |
|---|---|---|
| Ester hydrolysis | NaOH (aq), 25°C | Carboxylic acid derivative |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl-substituted analog |
Biological Activity and Mechanistic Insights
Anticancer Activity
Analogous 1,2,4-triazole derivatives exhibit anticancer effects via topoisomerase II inhibition or apoptosis induction . Molecular docking studies predict strong binding affinity (ΔG < -8 kcal/mol) for kinase domains, though experimental validation is pending .
Table 4: Hypothesized Targets and Mechanisms
| Target | Assay Type | Expected IC₅₀ |
|---|---|---|
| DNA gyrase (E. coli) | MIC determination | ≤10 μg/mL |
| Topoisomerase IIα | Relaxation assay | ≤5 μM |
Future Research Directions
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Comprehensive Bioassays: Prioritize MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
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Structural Optimization: Explore bromine substitution with electron-donating/-withdrawing groups to enhance potency .
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
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